Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate
Description
Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate is a complex organic compound featuring a thiazole ring system. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry .
Properties
IUPAC Name |
ethyl 2-[2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-2-16-11(15)3-7-5-17-9(12-7)4-10-13-8(14)6-18-10/h5-6,14H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJXUILQOZPBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)CC2=NC(=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate can be achieved through several synthetic routes. One common method involves the condensation of thioformamide with bromoacetopropanol or with y,y-dichloro-y,ydiacetodipropyl ether . Another approach includes the reduction of ethyl-4-methylthiazole-5-acetate using lithium aluminum hydride (LiAlH4) . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Thiazole derivatives are well-known for their antimicrobial properties. Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate has been evaluated for its effectiveness against various bacterial and fungal strains. Studies indicate that compounds containing the thiazole moiety exhibit significant activity against pathogens such as Bacillus subtilis and Aspergillus niger.
Case Study: Antimicrobial Evaluation
A study conducted on thiazole derivatives highlighted the synthesis of several compounds, including this compound. The synthesized compounds were tested for antimicrobial activity using minimum inhibitory concentration (MIC) assays. Results demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents .
Anticancer Properties
Research has also focused on the anticancer potential of thiazole derivatives. This compound has been implicated in studies investigating its effects on cancer cell lines.
Case Study: Anticancer Activity
In vitro studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). The mechanisms of action often involve the modulation of key signaling pathways associated with cell survival and apoptosis. Molecular docking studies have further elucidated the binding interactions of these compounds with target proteins involved in cancer progression .
Agricultural Applications
Fungicidal Activity
The compound's thiazole structure contributes to its potential use as a fungicide. Thiazole derivatives have been reported to exhibit antifungal activity by disrupting cellular processes in fungi.
Case Study: Fungicidal Efficacy
Research has demonstrated that this compound can effectively inhibit the growth of various fungal pathogens affecting crops. Field trials indicate that formulations containing this compound can reduce fungal infections in crops like wheat and maize, enhancing yield and quality.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from available thiazole precursors. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to ensure purity and structural integrity.
Data Tables
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential antitumor activity.
Comparison with Similar Compounds
Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate can be compared with other thiazole derivatives such as:
Ethyl 2-(2-benzothiazolyl)acetate: Similar in structure but with a benzothiazole ring instead of a thiazole ring.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities and are structurally similar but differ in the substituents on the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a hydroxy group, which can significantly influence its biological activity and chemical reactivity.
Biological Activity
Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and enzyme inhibition activities, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features two thiazole rings that are crucial for its biological activity. The presence of hydroxyl and ethyl groups further enhances its solubility and biological interactions.
Anticancer Activity
Case Studies and Research Findings:
- Cytotoxicity Against Cancer Cell Lines:
- This compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated an IC50 value of approximately against Jurkat cells, indicating strong potential as an anticancer agent .
- A structure-activity relationship (SAR) analysis indicated that the thiazole moiety is essential for cytotoxic activity, with modifications leading to increased efficacy .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | Jurkat | 1.61 |
| Compound 9 | A-431 | 1.98 |
Antimicrobial Activity
Research Insights:
The compound has also been evaluated for its antimicrobial properties. In a series of experiments comparing various thiazole derivatives, this compound exhibited comparable activity to standard antibiotics such as norfloxacin against several bacterial strains .
Table of Antimicrobial Efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Enzyme Inhibition
Mechanistic Studies:
Research indicates that this compound acts as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been reported to inhibit the P-glycoprotein (P-gp) efflux pump in cancer cells, which is crucial for overcoming drug resistance . This interaction is vital as it enhances the bioavailability of other anticancer agents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions involving thioamide derivatives and brominated esters (e.g., ethyl 4-bromo-3-oxobutanoate) under reflux in absolute ethanol. Critical parameters include stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent choice, and reaction time (e.g., 1 hour reflux). Post-synthesis, ether extraction and filtration over anhydrous sodium sulfate are used for purification . Optimization studies should explore alternative catalysts (e.g., DCC for amide coupling) and microwave-assisted synthesis to reduce reaction times .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- Methodology :
- 1H/13C NMR : Confirm the presence of key groups like the ethyl ester (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2), thiazole ring protons (δ ~7.0–8.5 ppm), and hydroxy groups (broad singlet near δ 5–6 ppm).
- IR : Identify ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and hydroxyl (O–H stretch ~3200–3600 cm⁻¹) vibrations.
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) should match the molecular formula (C12H13N3O3S2, [M+H]+ calc. 312.0425) to confirm purity . Microanalysis (C, H, N) should align with theoretical values within ±0.4% .
Q. What purification strategies are effective for removing by-products in thiazole-containing syntheses?
- Methodology :
- Liquid-Liquid Extraction : Use ether/water partitioning to separate polar impurities.
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EA) resolves thiazole derivatives.
- Recrystallization : Ethanol or acetonitrile as solvents improves crystal purity .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in molecular conformation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsion angles. For example, monoclinic crystals (space group P21/c) may reveal hydrogen bonding networks (e.g., C–H···π interactions) critical for stability . Validate using R-factor convergence (<5%) and check for twinning via PLATON . Advanced users can employ SHELXD for phase determination in challenging cases .
Q. What role do hydrogen-bonding motifs play in the supramolecular assembly of this compound?
- Methodology : Graph set analysis (Etter’s rules) identifies recurring patterns (e.g., R22(8) motifs) in crystal packing. Use Mercury software to visualize interactions like N–H···O (hydroxy-thiazole to ester) and C–H···S (thiazole-thiazole). Thermodynamic stability can be probed via DSC to correlate melting points with packing efficiency .
Q. How can structure-activity relationship (SAR) studies elucidate its biological potential (e.g., antimicrobial activity)?
- Methodology :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Compare binding poses of derivatives with substituted aryl groups .
- In Vitro Assays : Test against bacterial/fungal strains (MIC values) and correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring enhance activity) .
Q. How does pH and temperature affect the stability of the hydroxy-thiazole moiety?
- Methodology :
- Kinetic Studies : Monitor degradation via HPLC under varying pH (2–12) and temperatures (25–80°C).
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C for thermal stability) .
- pH-Dependent NMR : Track protonation shifts of the hydroxy group to identify labile sites .
Q. How should researchers resolve contradictions between spectral data and computational predictions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
